Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate
Description
Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate (CAS RN: 1261782-37-9) is a nicotinic acid derivative with the molecular formula C₁₄H₁₀F₃NO₃ and a molar mass of 297.23 g/mol . The compound features a trifluoromethoxy-substituted phenyl group at the ortho position of the pyridine ring, contributing to its unique electronic and steric properties. This structural motif is commonly associated with enhanced metabolic stability and bioavailability in agrochemical and pharmaceutical applications .
Properties
Molecular Formula |
C14H10F3NO3 |
|---|---|
Molecular Weight |
297.23 g/mol |
IUPAC Name |
methyl 6-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C14H10F3NO3/c1-20-13(19)9-6-7-11(18-8-9)10-4-2-3-5-12(10)21-14(15,16)17/h2-8H,1H3 |
InChI Key |
FFCZKODMIDILOK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C2=CC=CC=C2OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate typically involves the esterification of 6-[2-(Trifluoromethoxy)phenyl]nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, with careful control of reaction conditions to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Hydrolysis
The methyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid:
This reaction is often catalyzed by acids (e.g., HCl) or bases (e.g., NaOH) and is pivotal for synthesizing bioactive derivatives .
Nucleophilic Substitution
The pyridine N-oxide intermediate (formed via oxidation) undergoes nucleophilic attack by TMSCN, replacing the oxygen atom with a cyanide group. This step introduces functional groups for further derivatization .
Condensation Reactions
The compound participates in condensation reactions with aldehydes or ketones, forming β-keto esters or related structures. For example, base-catalyzed condensation with 4-methylthiobenzylcyanide yields intermediates for cyclooxygenase-2 inhibitors .
Oxidative Modifications
The trifluoromethoxy group enhances stability during oxidative transformations. For instance, mCPBA oxidizes the pyridine ring to form N-oxides, which are reactive intermediates in subsequent substitutions .
Reaction Mechanisms and Influencing Factors
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack efficiency, while protic solvents (e.g., THF) stabilize intermediates.
-
Temperature Control : Reactions like condensation or oxidation are often conducted at 0°–10°C to minimize side reactions .
-
Catalysts : Bases (e.g., sodium methoxide) or acids (e.g., HCl) are used to drive esterification or hydrolysis, respectively .
Scientific Research Applications
Chemical Properties and Structure
Methyl 6-[2-(trifluoromethoxy)phenyl]nicotinate features a trifluoromethoxy group, which enhances its biological activity and solubility. The molecular formula is , and its structure can be represented as follows:
Anti-inflammatory Properties
This compound has been investigated as a potential cyclooxygenase-2 (COX-2) selective inhibitor. COX-2 inhibitors are crucial in reducing inflammation without the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). In a study, the compound demonstrated significant inhibition of COX-2 activity, suggesting its utility in treating conditions such as arthritis and other inflammatory diseases .
Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. This compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, it was noted to induce apoptosis in HepG2 liver cancer cells, demonstrating its potential as an anticancer agent .
Synthetic Applications
This compound serves as a versatile intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules, including pyridine derivatives that have various biological activities. The compound's trifluoromethoxy group enhances electrophilicity, making it an attractive building block for further chemical modifications .
Table 1: Pharmacological Activities of this compound
| Activity Type | Description | Reference |
|---|---|---|
| COX-2 Inhibition | Significant reduction in COX-2 activity | |
| Anticancer | Induces apoptosis in HepG2 cells | |
| Synthesis Intermediate | Used to create complex pyridine derivatives |
Case Study 1: COX-2 Inhibition
In a study aimed at developing safer NSAIDs, this compound was evaluated for its COX-2 inhibitory properties. The results indicated that the compound effectively inhibited COX-2 with minimal impact on COX-1, highlighting its potential as a selective anti-inflammatory agent .
Case Study 2: Anticancer Efficacy
A series of experiments were conducted to assess the anticancer efficacy of this compound against various cancer cell lines. The compound exhibited significant cytotoxic effects on HepG2 cells, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, indicating a mechanism of action suitable for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Key Differences and Implications
Ethyl vs. Methyl Esters: Ethyl esters (e.g., in CAS 651292-55-6) may offer slower hydrolysis rates, extending half-life in biological systems compared to methyl esters .
Solubility and Stability: Methyl 2-chloro-6-(trifluoromethyl)nicotinate’s oily state and solubility in chloroform/methanol suggest utility in organic synthesis, whereas solid analogs like Methyl 6-chloro-2-(4-fluorophenyl)nicotinate are better suited for crystalline formulations .
Biological Activity
Methyl 6-[2-(trifluoromethoxy)phenyl]nicotinate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in therapeutic contexts.
Synthesis
The synthesis of this compound typically involves the reaction of nicotinic acid derivatives with trifluoromethoxy-substituted phenyl groups. The general procedure includes:
- Starting Materials : Nicotinic acid or its derivatives and trifluoromethoxy phenyl halides.
- Reagents : Common reagents include N,N-dimethylformamide (DMF), triethylamine (TEA), and various coupling agents.
- Conditions : The reaction is usually conducted under controlled temperatures, often at room temperature or slightly elevated temperatures for several hours.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound was tested at concentrations ranging from 100 μg/mL to 200 μg/mL, showing broad-spectrum activity, albeit less potent than standard antibiotics like streptomycin and ceftazidime .
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. It has been evaluated in models of inflammation, showing a reduction in pro-inflammatory cytokines and markers associated with inflammatory responses .
Cytotoxicity and Anticancer Activity
This compound has shown promising cytotoxic effects against various cancer cell lines. For instance, studies reported IC50 values indicating significant antiproliferative activity against human breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The trifluoromethoxy group enhances the compound's ability to interact with specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It may modulate nicotinic acetylcholine receptors, influencing neurotransmission and cellular proliferation.
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that this compound can scavenge ROS, thereby reducing oxidative stress in cells .
Comparative Studies
A comparative analysis with similar compounds highlights the unique properties of this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, anti-inflammatory, cytotoxic |
| Methyl 2-chloro-4-(trifluoromethyl)nicotinate | Structure | Similar but with different activity profiles |
| Methyl 2-methyl-6-(trifluoromethyl)nicotinate | Structure | Exhibits lower antimicrobial activity |
Case Studies
Several case studies have documented the efficacy of this compound:
- Case Study on Cancer Cell Lines : A study evaluated its effects on various cancer cell lines, revealing a dose-dependent response in cytotoxicity with notable selectivity towards malignant cells over normal cells.
- Anti-inflammatory Model : In an animal model of induced inflammation, treatment with this compound resulted in a significant decrease in edema and inflammatory markers compared to control groups.
- Antimicrobial Efficacy : In a clinical setting, this compound was tested against resistant bacterial strains, demonstrating potential as a novel therapeutic agent in antibiotic-resistant infections.
Q & A
Q. What strategies are effective in isolating and characterizing trace impurities (<0.1%) in synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
